molecular formula C6H10LiO8 B1226203 Trilithium citrate tetrahydrate CAS No. 6080-58-6

Trilithium citrate tetrahydrate

Cat. No.: B1226203
CAS No.: 6080-58-6
M. Wt: 217.1 g/mol
InChI Key: VCEPQZLVVPXUJA-UHFFFAOYSA-N
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Description

Lithium Citrate is the citrate salt of lithium, a monovalent cation with antimanic activity. Although the exact mechanism is unclear, lithium might exert its mood-stabilizing effect via reduction of catecholamine concentration mediated through transneuronal membrane transport of sodium ion by sodium-potassium-stimulated adenosine triphosphatase (Na-K-ATPase). Alternatively, lithium may decrease cyclic adenosine monophosphate (cAMP) concentrations, which would desensitize hormonal-sensitive adenylyl cyclase receptors. Furthermore, lithium, in recommended dosage, blocks the activity of inositol-1-phosphatase, thereby resulting in the subsequent decrease of postsynaptic second messengers, diacylglycerol and inositol triphosphate, that contribute to chronic cell stimulation by altering electrical activity in the neuron.
Lithium Citrate can cause developmental toxicity according to state or federal government labeling requirements.

Mechanism of Action

Target of Action

One of its primary targets is glycogen synthase kinase 3 (GSK3) , an enzyme involved in various cellular processes, including the regulation of glycogen metabolism . Lithium citrate also interacts with inositol phosphatases and glutamate receptors , particularly GluR3 .

Mode of Action

Lithium citrate’s mode of action is complex and multifaceted. It inhibits the activity of GSK3 and inositol phosphatases, thereby modulating various cellular processes . Additionally, it alters the inward and outward currents of glutamate receptors, particularly GluR3, without a shift in reversal potential . This modulation of glutamate receptors helps maintain a stable, healthy level of glutamate activity between cells .

Biochemical Pathways

Lithium citrate affects several biochemical pathways. By inhibiting GSK3, it impacts the Wnt/β-catenin signaling pathway, which plays a crucial role in cell proliferation and differentiation . Its interaction with inositol phosphatases affects the phosphoinositide signaling pathway, which is involved in various cellular functions, including cell growth and survival . Furthermore, by modulating glutamate receptors, lithium citrate influences glutamatergic neurotransmission, a key process in neuronal communication .

Pharmacokinetics

Lithium citrate exhibits linear pharmacokinetics within the dose regimen used in clinical practice . It is orally well absorbed and mainly distributed in the total body water . After oral administration of a single immediate-release dose, the maximum concentration (Tmax) is observed at approximately 1–3 hours .

Result of Action

The result of lithium citrate’s action is primarily observed in its mood-stabilizing effects. It is used for the treatment of depression and mania, often in the context of bipolar disorder . By modulating various cellular processes and neurotransmission, lithium citrate helps maintain mood stability and prevent manic and depressive episodes .

Action Environment

The action of lithium citrate can be influenced by various environmental factors. Its narrow therapeutic window necessitates careful dose management and routine therapeutic drug monitoring to avoid adverse effects or lack of drug response . Factors such as age, body weight, renal function, and drug-drug interactions can also affect its pharmacokinetics and thus its efficacy and safety .

Biochemical Analysis

Biochemical Properties

Trilithium citrate tetrahydrate plays a significant role in biochemical reactions, particularly in the inhibition of enzymes such as ATP citrate lyase. This enzyme is crucial in the citric acid cycle, and its inhibition by this compound can lead to reduced production of acetyl-CoA, a key molecule in lipid synthesis . Additionally, this compound interacts with various proteins and biomolecules, including those involved in oxidative stress responses and inflammation . These interactions are primarily through competitive inhibition, where this compound competes with natural substrates for binding sites on enzymes and proteins.

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of key enzymes and proteins involved in these pathways . For instance, this compound can inhibit the activity of glycogen synthase kinase-3 (GSK-3), leading to altered gene expression and cellular metabolism . This compound also impacts cellular metabolism by reducing the availability of acetyl-CoA, thereby affecting lipid synthesis and energy production . Furthermore, this compound has been observed to induce apoptosis in certain cancer cell lines, highlighting its potential as an anti-cancer agent .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules at the molecular level. It binds to the active sites of enzymes such as ATP citrate lyase and GSK-3, inhibiting their activity . This inhibition leads to downstream effects on cellular processes, including reduced lipid synthesis and altered gene expression. This compound also affects the expression of genes involved in oxidative stress responses and inflammation, further influencing cellular function . These molecular interactions highlight the compound’s potential therapeutic applications in metabolic disorders and cancer.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and altered gene expression . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and optimizing its use in research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can effectively inhibit target enzymes such as ATP citrate lyase . At higher doses, this compound can induce toxic effects, including liver and kidney damage . These dosage-dependent effects are essential for determining the compound’s therapeutic window and ensuring its safe use in research and potential clinical applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its inhibition of ATP citrate lyase . This enzyme is a key player in the citric acid cycle, and its inhibition by this compound leads to reduced production of acetyl-CoA . This reduction affects various metabolic processes, including lipid synthesis and energy production. Additionally, this compound interacts with other enzymes and cofactors involved in oxidative stress responses and inflammation, further influencing metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters and binding proteins that recognize its structure . Once inside the cell, this compound can localize to specific compartments, including the cytoplasm and mitochondria, where it exerts its effects on cellular function . The compound’s distribution within tissues is influenced by factors such as blood flow and tissue permeability, which affect its localization and accumulation.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound has been observed to localize to the cytoplasm and mitochondria, where it interacts with key enzymes and proteins involved in metabolic processes . This compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments within the cell . This subcellular distribution is essential for understanding the compound’s mechanism of action and optimizing its use in research and potential therapeutic applications.

Properties

Key on ui mechanism of action

The precise mechanism of action of Li+ as a mood-stabilizing agent is currently unknown. It is possible that Li+ produces its effects by interacting with the transport of monovalent or divalent cations in neurons. An increasing number of scientists have come to the conclusion that the excitatory neurotransmitter glutamate is the key factor in understanding how lithium works. Lithium has been shown to change the inward and outward currents of glutamate receptors (especially GluR3), without a shift in reversal potential. Lithium has been found to exert a dual effect on glutamate receptors, acting to keep the amount of glutamate active between cells at a stable, healthy level, neither too much nor too little. It is postulated that too much glutamate in the space between neurons causes mania, and too little, depression. Another mechanism by which lithium might help to regulate mood include the non-competitive inhibition of an enzyme called inositol monophosphatase. Alternately lithium's action may be enhanced through the deactivation of the GSK-3B enzyme. The regulation of GSK-3B by lithium may affect the circadian clock. GSK-3 is known for phosphorylating and thus inactivating glycogen synthase. GSK-3B has also been implicated in the control of cellular response to damaged DNA. GSK-3 normally phosphorylates beta catenin, which leads to beta catenin degratation. When GSK-3 is inhibited, beta catenin increases and transgenic mice with overexpression of beta catenin express similar behaviour to mice treated with lithium. These results suggest that increase of beta catenin may be a possible pathway for the therapeutic action of lithium.

CAS No.

6080-58-6

Molecular Formula

C6H10LiO8

Molecular Weight

217.1 g/mol

IUPAC Name

trilithium;2-hydroxypropane-1,2,3-tricarboxylate

InChI

InChI=1S/C6H8O7.Li.H2O/c7-3(8)1-6(13,5(11)12)2-4(9)10;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;1H2

InChI Key

VCEPQZLVVPXUJA-UHFFFAOYSA-N

SMILES

[Li+].[Li+].[Li+].C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.O.O.O.O

Canonical SMILES

[Li].C(C(=O)O)C(CC(=O)O)(C(=O)O)O.O

Key on ui other cas no.

6080-58-6

physical_description

Tetrahydrate: White deliquescent solid;  [Merck Index]

Pictograms

Irritant

Related CAS

10377-38-5 (lithium salt)
17341-24-1 (Parent)
77-92-9 (Parent)
919-16-4 (Parent)

Synonyms

Litarex
lithium citrate
monolithium citrate

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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Q & A

Q1: What are the primary targets of lithium citrate within biological systems?

A1: Research has identified two key protein targets for lithium ions: glycogen synthase kinase-3β (GSK-3β) and inositol monophosphatase 1 (IMPA1). [] These proteins play crucial roles in various cellular processes, including glycogen metabolism, signal transduction, and neurotransmission.

Q2: How does lithium citrate affect GSK-3β activity, and what are the downstream consequences?

A2: Lithium citrate, specifically the lithium ion, acts as an inhibitor of GSK-3β activity. [] This inhibition has been linked to a range of downstream effects, including:

  • Modulation of neuronal survival and plasticity: GSK-3β inhibition can promote neuronal survival by suppressing apoptotic pathways and enhance synaptic plasticity, potentially contributing to lithium's neuroprotective effects. []
  • Regulation of inflammatory responses: GSK-3β inhibition can influence inflammatory pathways, potentially explaining some of lithium's beneficial effects in inflammatory conditions. []
  • Influence on circadian rhythms: Research suggests that lithium's effects on circadian rhythms, particularly its ability to lengthen periods of near-frequency harmonics, might be linked to its interaction with GSK-3β and its role in the circadian clock machinery. []

Q3: How does lithium citrate interact with IMPA1, and what are the implications of this interaction?

A3: Lithium ions inhibit IMPA1, an enzyme involved in the phosphatidylinositol signaling pathway. [] This inhibition leads to a reduction in inositol-1,4,5-trisphosphate levels, a key secondary messenger involved in various cellular functions. This modulation of inositol phosphate signaling is thought to contribute to lithium's therapeutic effects in bipolar disorder.

Q4: Does lithium citrate exert its effects solely through lithium ions, or does the citrate anion contribute to its biological activity?

A4: Evidence suggests that both the lithium ion and the citrate anion contribute to the biological activity of lithium citrate. [] While lithium ions primarily interact with target proteins like GSK-3β and IMPA1, the citrate anion appears to enhance the transport of lithium ions into cells, potentially via organic anion transporters like SLC13A5. [] This synergistic effect might contribute to the enhanced neuroprotective effects observed with lithium citrate compared to other lithium salts like lithium chloride and lithium carbonate. []

Q5: What is the molecular formula, weight, and structural characteristics of lithium citrate?

A5: Lithium citrate, in its tetrahydrate form (Trilithium citrate tetrahydrate), has the molecular formula C6H13Li3O11 and a molecular weight of 282.096 g/mol. [, ] Structurally, it forms a monoclinic crystal system with distinct pseudo-orthorhombic characteristics. [] This structure is characterized by lithium cations, citrate anions, and water molecules linked through ionic interactions and strong hydrogen bonds. []

Q6: How does the structure of lithium citrate relate to its physical and chemical properties?

A6: The pseudo-orthorhombic crystal structure of lithium citrate tetrahydrate contributes to its weak anisotropy in longitudinal elastic stiffness, indicating a lack of a direction of predominant bond chains. [] This structural feature influences its thermal expansion and elastic properties, which also exhibit a pseudo-orthorhombic character. []

Q7: Is there evidence of lithium citrate's compatibility with other materials, particularly in pharmaceutical formulations?

A7: Research suggests potential compatibility issues between lithium citrate syrup and certain neuroleptic drug solutions, specifically chlorpromazine, haloperidol, thioridazine, and trifluoperazine. [] These mixtures can lead to precipitation due to excessive ionic strength, potentially causing underdosing if co-administered. []

Q8: How stable is lithium citrate under various conditions, and are there strategies to enhance its stability in formulations?

A8: While the research provided doesn't delve into specific stability studies for lithium citrate, it highlights the development of a novel prolonged-release dosage form using aluminum oxide and organosilicone polymer as supportive components. [, ] This formulation aims to achieve a slow release of lithium ions, maintain stable concentrations in blood and brain, and potentially enhance its therapeutic efficacy while minimizing side effects. [, ]

Q9: Are there differences in bioavailability between different formulations of lithium citrate?

A9: Yes, research comparing a novel prolonged-release formulation of lithium citrate (LCAS) to standard lithium citrate (LC) in mice revealed differences in bioavailability. [, ] The relative bioavailability of LCAS was found to be 44.41% in one study using outbred mice [] and 53.82% in another study using inbred BALB/c mice. [] This suggests that the formulation significantly influences the bioavailability of lithium citrate.

Q10: Does lithium citrate exhibit toxicity, and what are the potential adverse effects associated with its use?

A10: Although lithium citrate is generally considered safe at therapeutic doses, it has a narrow therapeutic index, and toxicity can occur at higher concentrations. [] Common side effects include gastrointestinal disturbances, tremor, polyuria, and weight gain. [] Long-term use can potentially lead to thyroid dysfunction and kidney problems. [, , ]

Q11: Beyond its established use in bipolar disorder, what are the potential therapeutic applications being explored for lithium citrate?

A11: Lithium citrate is being investigated for its potential neuroprotective effects in various neurological conditions, including:

  • Brain ischemia: Studies using animal models of brain ischemia have shown that lithium citrate can reduce neurological deficits, potentially by normalizing trace elemental homeostasis and protecting against glutamate-induced neuronal death. []
  • Neurodegenerative diseases: Research suggests that lithium citrate's neuroprotective properties, particularly its ability to inhibit GSK-3β and modulate apoptotic pathways, might offer therapeutic benefits in neurodegenerative diseases like Alzheimer's disease. [, ]

Q12: What are the environmental implications of lithium citrate use, and are there strategies for its sustainable management?

A12: While the research provided doesn't directly address the environmental impact of lithium citrate, it's important to consider the potential ecological consequences of lithium's increasing use in various applications, including batteries. [] Responsible waste management, recycling initiatives, and the exploration of alternative materials with lower environmental footprints are crucial for sustainable lithium use.

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